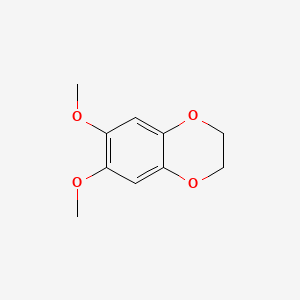

6,7-Dimethoxy-1,4-benzodioxan

Description

Contextualization within 1,4-Benzodioxane (B1196944) Chemistry

The 1,4-benzodioxane ring system is a prominent scaffold in a multitude of biologically active compounds. open.eduscirp.org This heterocyclic motif, consisting of a benzene (B151609) ring fused to a 1,4-dioxane (B91453) ring, is found in both natural products and synthetic molecules. sci.amscirp.org The stability of the 1,4-benzodioxane core and the ability to functionalize both the aromatic and the dioxane rings allow for the creation of a diverse range of derivatives. open.edu These derivatives have been investigated for a wide array of pharmacological activities, including acting as α-adrenoceptor antagonists, and demonstrating potential in the treatment of various conditions. open.eduresearchgate.net The substitution pattern on the benzene ring is crucial in determining the biological activity and selectivity of these compounds. open.edu

Significance as a Versatile Chemical Scaffold and Precursor

The 6,7-dimethoxy substitution pattern on the 1,4-benzodioxan framework provides specific electronic properties and steric bulk, influencing the molecule's reactivity and its interactions with biological targets. This makes 6,7-Dimethoxy-1,4-benzodioxan a highly valuable starting material and intermediate in multi-step syntheses.

Researchers have utilized this compound as a key building block for the synthesis of more complex molecules with desired pharmacological profiles. For instance, it serves as a precursor for creating quinazoline (B50416) derivatives, which have been evaluated as α1-adrenoceptor antagonists. open.edu The synthesis often involves the modification of the 1,4-benzodioxan moiety, for example, by introducing a carbonyl group, which is then used to link the benzodioxan structure to other chemical entities, such as a piperazine (B1678402) ring. open.edu

Below is a table summarizing a synthetic application of a related 6-methoxy-1,4-benzodioxan derivative, illustrating the type of transformations this scaffold undergoes.

| Starting Material | Reagent(s) | Product | Yield | Reference |

| 4-benzyloxy-3-hydroxybenzaldehyde | 2,3-epoxypropanyl bromide, then debenzylation | 2-hydroxymethyl-1,4-benzodioxan-6-carbaldehyde | - | tandfonline.com |

| 2-hydroxymethyl-1,4-benzodioxan-6-carbaldehyde | Benzyl (B1604629) bromide, TBAHS, NaOH | 2-(benzyloxymethyl)-1,4-benzodioxane-6-carbaldehyde | 71% | tandfonline.com |

This table illustrates the synthesis of a related compound, highlighting the reactivity of the benzodioxan scaffold.

Overview of Current Research Trajectories

Current research involving the this compound scaffold is primarily focused on its incorporation into novel therapeutic agents. The core structure is being explored for its potential in developing treatments for a range of diseases.

One significant area of investigation is in the development of selective inhibitors for enzymes such as monoamine oxidase B (MAO-B), which is a target for treating neurological disorders. nih.gov Chalcone (B49325) derivatives incorporating the 1,4-benzodioxan moiety have shown potent and selective inhibitory activity against human MAO-B. nih.gov

Another research direction is the synthesis of complex heterocyclic systems for potential anticancer agents. For example, the this compound unit has been incorporated into isobenzofuranone derivatives, which are being studied for their cytotoxic effects. ontosight.ai The specific substitution pattern is believed to be crucial for the compound's ability to interact with biological targets and influence cell growth. ontosight.ai

Furthermore, the scaffold is utilized in the creation of ligands for various receptors. For instance, derivatives have been synthesized and tested for their affinity and selectivity for α1-adrenoceptor subtypes, which are involved in cardiovascular regulation. open.edu The dimethoxy substitution pattern is a key feature in modulating the pharmacological activity of these compounds.

The following table provides examples of research applications for derivatives of this compound.

| Derivative Class | Research Focus | Potential Application | Reference |

| Quinazolines | α1-adrenoceptor antagonists | Antihypertensive agents | open.edu |

| Chalcones | Selective MAO-B inhibitors | Treatment of neurological disorders | nih.gov |

| Isobenzofuranones | Cytotoxic agents | Anticancer therapy | ontosight.ai |

Structure

3D Structure

Propriétés

IUPAC Name |

6,7-dimethoxy-2,3-dihydro-1,4-benzodioxine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-11-7-5-9-10(6-8(7)12-2)14-4-3-13-9/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEAJVGAVXIEQBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)OCCO2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60550031 | |

| Record name | 6,7-Dimethoxy-2,3-dihydro-1,4-benzodioxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60550031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3214-13-9 | |

| Record name | 6,7-Dimethoxy-2,3-dihydro-1,4-benzodioxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60550031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations

Regioselective Synthesis of the 6,7-Dimethoxy-1,4-benzodioxan Core

The precise construction of the this compound framework is paramount for its application in various scientific fields. Regioselectivity, the control of the position of chemical bond formation, is a key challenge addressed through various synthetic routes.

Strategies for Catechol-Derived Syntheses

The synthesis of 1,4-benzodioxane (B1196944) derivatives often starts from catechol precursors. acs.org A common method involves the reaction of a catechol derivative with compounds like glycidyl (B131873) tosylate or epichlorohydrin. google.com For instance, reacting a catechol derivative with 3-chloro-1,2-propanediol (B139630) can produce a diol compound, which can then be cyclized to form the 1,4-benzodioxane ring. google.com The choice of base and solvent is critical in these reactions to control the regioselectivity and yield. For example, the reaction of catechol with α-halo Michael acceptors can lead to the formation of 1,4-benzodioxanes. acs.org

Another approach involves the palladium-catalyzed intramolecular etherification of halogenated aromatic hydrocarbons with chiral alcohol groups, which has been used to prepare chiral 1,4-benzodioxanes. nih.gov The regioselectivity in these syntheses is influenced by the substitution pattern on the catechol ring and the nature of the electrophilic partner.

Approaches from Gallic Acid and Related Precursors

Gallic acid and its derivatives serve as valuable starting materials for the synthesis of 6,7-disubstituted-1,4-benzodioxane analogs. A multi-step synthesis can be employed, starting with the esterification of gallic acid to produce methyl 3,4,5-trihydroxybenzoate. scirp.orgscirp.org This intermediate is then reacted with 1,2-dibromoethane (B42909) in the presence of a base like potassium carbonate to form the 1,4-benzodioxane ring. scirp.orgscirp.org This method typically yields 6,8-disubstituted-1,4-benzodioxane derivatives due to the directing effects of the substituents on the gallic acid backbone. scirp.org

Further transformations can be carried out on the resulting benzodioxane derivative. For example, the ester group can be hydrolyzed to a carboxylic acid, which can then be converted to an acid chloride and subsequently reacted with various amines to produce a library of amide analogs. scirp.orgscirp.org

Stereoselective and Enantioselective Synthesis

Controlling the three-dimensional arrangement of atoms (stereochemistry) is crucial, as different stereoisomers of a molecule can have distinct properties.

Chiral Auxiliaries and Organocatalysis in 1,4-Benzodioxan Synthesis

Chiral auxiliaries are stereogenic groups temporarily incorporated into a molecule to direct the stereochemical outcome of a reaction. wikipedia.org These auxiliaries can be used to synthesize enantiomerically pure 1,4-benzodioxane derivatives. For example, chiral auxiliaries have been employed in the asymmetric synthesis of various heterocyclic compounds, and the principles can be applied to the 1,4-benzodioxan system. wikipedia.org

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. sigmaaldrich.com Iminium catalysis, a form of organocatalysis, has been successfully used in the enantioselective functionalization of various heterocycles. sigmaaldrich.com While specific applications to this compound are not detailed in the provided context, the general applicability of organocatalysis for creating chiral centers in heterocyclic systems is well-established. sigmaaldrich.comthieme-connect.com

Control of Relative and Absolute Stereochemistry

The control of both relative (diastereoselectivity) and absolute (enantioselectivity) stereochemistry is a key focus in the synthesis of complex molecules containing the 1,4-benzodioxane scaffold. ethz.ch

Several methods have been developed for the enantioselective synthesis of 1,4-benzodioxanes. researchgate.net Palladium-catalyzed asymmetric intramolecular O-arylation and alkene aryloxyarylation reactions have proven effective in producing chiral 1,4-benzodioxanes with high enantioselectivity. nih.govresearchgate.netdicp.ac.cn The use of sterically bulky and well-defined chiral monophosphorus ligands is crucial for achieving high reactivity and enantioselectivity in these transformations. researchgate.netdicp.ac.cn

Another approach is the Sharpless asymmetric epoxidation, which can be used to create chiral epoxide intermediates that are then converted to the desired 1,4-benzodioxane enantiomer. clockss.org Rhodium-catalyzed asymmetric hydrogenation of 1,4-benzodioxine derivatives has also been developed to prepare chiral 2-substituted 2,3-dihydrobenzo Current time information in Bangalore, IN.nih.govdioxane derivatives with excellent enantioselectivities. researchgate.net The absolute configuration of the synthesized chiral 1,4-benzodioxanes can be confirmed using techniques like NMR spectroscopy and circular dichroism (CD) spectroscopy. nih.gov

Functionalization and Derivatization Reactions

Once the this compound core is synthesized, it can be further modified through various functionalization and derivatization reactions to create a diverse range of analogs.

The presence of the dimethoxy groups at the 6 and 7 positions offers sites for potential demethylation to introduce hydroxyl groups, which can then be further functionalized. The aromatic ring can also undergo electrophilic substitution reactions, although the directing effects of the existing substituents must be considered.

A common strategy for derivatization involves the introduction of a carboxylic acid group, often at the 2-position of the dioxane ring or at one of the aromatic positions. This carboxylic acid can then be converted into a variety of other functional groups, such as esters, amides, and hydrazides. researchgate.netiaea.org For example, 2,3-dihydro-1,4-benzodioxane-2-carbohydrazide can serve as a starting material for the synthesis of 1,3,4-oxadiazole (B1194373) derivatives containing the 1,4-benzodioxane ring system. researchgate.net

Furthermore, if a suitable leaving group is present on the aromatic ring, nucleophilic aromatic substitution can be employed to introduce new substituents. For instance, a bromo-substituted benzodioxane can be reacted with mercaptans to introduce thioether functionalities. scirp.orgscirp.org These thioethers can be subsequently oxidized to sulfoxides or sulfones, further expanding the chemical diversity of the derivatives. scirp.orgscirp.org

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| Gallic acid | 1. MeOH, H₂SO₄; 2. 1,2-dibromoethane, K₂CO₃, acetone | Methyl 8-bromo-6,7-dimethoxy-1,4-benzodioxane-5-carboxylate | 45% (for the second step) | scirp.org |

| Methyl 8-bromo-6,7-dimethoxy-1,4-benzodioxane-5-carboxylate | Various mercaptans | Sulfide (B99878) derivatives | Moderate | scirp.org |

| Catechol derivative | 3-chloro-1,2-propanediol, base | 1,4-benzodioxane derivative | High | google.com |

| (Z)-1,2-dibromo-3-phenyl-2-propenes and catechols | Cs₂CO₃, 140 °C, 18 h | (Z)-2-arylidene-2,3-dihydrobenzo[b] Current time information in Bangalore, IN.nih.govdioxines | up to 89% | researchgate.net |

| 2-benzyloxyphenol and methyl trans-4-bromocrotonate | K₂CO₃, 2-butanone | Ester intermediate for chiral synthesis | 78% | clockss.org |

| Allylic alcohol intermediate | (+)-diethyl tartrate, titanium tetraisopropoxide, t-butylhydroperoxide, -20 °C | (2S,3S)-epoxide | 86% | clockss.org |

| Benzo[b] Current time information in Bangalore, IN.nih.govdioxine derivatives | ZhaoPhos, Rh catalyst, H₂ | Chiral 2-substituted 2,3-dihydrobenzo Current time information in Bangalore, IN.nih.govdioxane derivatives | up to 99% | researchgate.net |

| Phenol (B47542) with pendant alkene and aryl halide | Pd catalyst, chiral monophosphorus ligand | Chiral 1,4-benzodioxanes with quaternary stereocenters | 78-83% | dicp.ac.cn |

| 2,3-dihydro-1,4-benzodioxane-2-carbohydrazide | Various reagents (e.g., CS₂, KOH) | 1,3,4-oxadiazole derivatives | Not specified | researchgate.net |

| 1,4-benzodioxane-2-carboxylic acid nitrile and hydrazides | K₂CO₃, butanol | 1,4-benzodioxane derivatives with 1,2,4-triazole (B32235) ring | Not specified | iaea.org |

| Sulfide derivative | 30% H₂O₂, TeO₂ | Sulfoxide (B87167) derivative | 64% | scirp.org |

| Sulfide derivative | 30% H₂O₂ | Sulfone derivative | 74% | scirp.org |

Alkylation and Acylation Strategies

Alkylation and acylation reactions are fundamental for introducing diverse functional groups onto the 1,4-benzodioxan ring, typically via Friedel-Crafts reactions or by modifying existing substituents.

Acylation: The regioselective acylation of 1,4-benzodioxin (B1211060) derivatives can be achieved using acyl halides or anhydrides with a reagent system like AlCl₃-DMSO or AlCl₃-DMF. tandfonline.com For derivatives of this compound, acylation is a key step in building more complex molecules. For instance, in the synthesis of Doxazosin (B1670899) analogues, a crucial intermediate is formed by coupling a piperazine (B1678402) moiety with a 1,4-benzodioxan-2-carbonyl group. open.eduacs.org This is typically achieved by first converting a 1,4-benzodioxan-2-carboxylic acid to its more reactive acid chloride form using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an amine (e.g., piperazine). open.eduscirp.org

Alkylation: Alkylation can be performed on hydroxyl groups attached to the benzodioxan core. For example, starting from a substituted salicylaldehyde (B1680747), alkylation with epibromohydrin (B142927) is an initial step in forming the dioxane ring itself. tsijournals.com In other contexts, alkylation of a phenol precursor, such as 3,4-dihydroxybenzaldehyde, with benzyl (B1604629) bromide is used to protect hydroxyl groups before further transformations. tandfonline.com Direct alkylation on the aromatic ring of the benzodioxan core can be more challenging and may result in product mixtures. open.edu

| Reaction Type | Substrate | Reagents | Product | Reference |

|---|---|---|---|---|

| Acylation (Acid Chloride Formation) | 1,4-Benzodioxane-6-carboxylic acid derivative | Oxalyl chloride, DMF, CH₂Cl₂ | 1,4-Benzodioxane-6-carbonyl chloride derivative | scirp.org |

| Acylation (Amide Formation) | 1,4-Benzodioxan-2-carbonyl chloride | Substituted piperazine | 2-[4-(1,4-Benzodioxan-2-ylcarbonyl)piperazin-1-yl] derivative | open.edu |

| Acylation (Friedel-Crafts) | 1,4-Benzodioxin derivatives | Acyl halides/anhydrides, AlCl₃-DMSO or AlCl₃-DMF | 6-Acyl-1,4-benzodioxin | tandfonline.com |

Introduction of Halogen and Sulfur-Containing Moieties

The introduction of halogen atoms and sulfur-containing functional groups onto the this compound skeleton adds significant structural diversity, which is valuable for structure-activity relationship (SAR) studies.

Halogenation: Halogens can be introduced onto the aromatic part of the benzodioxan ring through electrophilic aromatic substitution. Bromination of 6-cyclopropyl-1,4-benzodioxane with bromine in chloroform (B151607) occurs at the least sterically hindered position of the aromatic ring. tsijournals.com However, subsequent nitration of 6-bromo-7-cyclopropyl-1,4-benzodioxane can lead to nitrodebromination, where the bromine atom is replaced by a nitro group, indicating an ipso-substitution mechanism. tsijournals.com

Sulfur-Containing Moieties: Sulfur functionalities can be incorporated by reacting a suitable benzodioxan precursor with mercaptans. A common strategy involves starting with a derivative containing a good leaving group, such as a bromoethoxy group at position-8. For example, methyl 8-(2-bromoethoxy)-2,3-dihydrobenzo[b] tandfonline.comCurrent time information in Bangalore, IN.dioxine-6-carboxylate can be reacted with various mercaptans to yield sulfide derivatives. scirp.orgscirp.org This approach allows for the introduction of diverse sulfur-containing side chains.

| Transformation | Substrate | Reagents | Key Product Feature | Reference |

|---|---|---|---|---|

| Bromination | 6-Cyclopropyl-1,4-benzodioxane | Br₂, CHCl₃ | Introduction of bromine on the aromatic ring | tsijournals.com |

| Nitrodebromination | 6-Bromo-7-cyclopropyl-1,4-benzodioxane | HNO₃/H₂SO₄ | Ipso-substitution of bromine with a nitro group | tsijournals.com |

| Sulfur Introduction | Methyl 8-(2-bromoethoxy)-2,3-dihydrobenzo[b] tandfonline.comCurrent time information in Bangalore, IN.dioxine-6-carboxylate | Various mercaptans | Formation of sulfide derivatives at position-8 | scirp.orgscirp.org |

Oxidation and Reduction Pathways (e.g., Sulfide to Sulfoxide/Sulfone)

The oxidation state of substituents, particularly sulfur, can be modulated to fine-tune the properties of the molecule.

Oxidation: Sulfide derivatives of 1,4-benzodioxan can be selectively oxidized to either sulfoxides or sulfones. The reaction of a sulfide-containing 1,4-benzodioxan analog with an excess of 30% hydrogen peroxide (H₂O₂) typically yields the corresponding sulfone. scirp.orgscirp.org For a more controlled oxidation to the sulfoxide without over-oxidation to the sulfone, the reaction can be performed using 30% H₂O₂ in the presence of a tellurium dioxide (TeO₂) catalyst. scirp.orgscirp.org

Reduction: Reduction pathways are crucial in the synthesis of the 1,4-benzodioxan core itself or in modifying its substituents. For example, the absolute configuration of 1,4-benzodioxan-2-carboxylic acid enantiomers can be assigned by reducing the R-enantiomer to (S)-2-(hydroxymethyl)-1,4-benzodioxan. open.edu

| Pathway | Substrate | Reagents/Catalyst | Product | Yield | Reference |

|---|---|---|---|---|---|

| Sulfide to Sulfone | Sulfide-containing 1,4-benzodioxane analog | Excess 30% H₂O₂ | Sulfone derivative | 74% | scirp.orgscirp.org |

| Sulfide to Sulfoxide | Sulfide-containing 1,4-benzodioxane analog | 30% H₂O₂, TeO₂ | Sulfoxide derivative | 64% | scirp.orgscirp.org |

| Carboxylic Acid to Alcohol | (R)-1,4-benzodioxan-2-carboxylic acid | Reducing agent | (S)-2-(hydroxymethyl)-1,4-benzodioxan | N/A | open.edu |

Multi-Component and Cascade Reactions Involving the Core

Multi-component reactions (MCRs) and cascade reactions are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from multiple starting materials. nih.govtcichemicals.com

Multi-Component Reactions: MCRs are convergent, atom-economical processes where three or more reactants combine in one pot. tcichemicals.commdpi.com The Petasis reaction, a multi-component reaction involving an amine, a carbonyl compound, and a boronic acid, has been applied to synthesize derivatives that could incorporate the 1,4-benzodioxan moiety. acs.org For instance, the Petasis-borono Mannich (PBM) reaction has been used with 1,4-benzodioxin-6-yl boronic acid to create complex amine structures. acs.org The development of metal-assisted MCRs has further expanded the scope of these reactions for creating diverse molecular scaffolds. frontiersin.org

Cascade Reactions: Cascade reactions involve a sequence of intramolecular transformations, often triggered by a single event. The synthesis of the 1,4-benzodioxan ring itself can be achieved via a cascade process. For example, treatment of a 5-substituted salicylaldehyde with epibromohydrin, followed by Baeyer-Villiger oxidation, yields a formyloxy derivative. Subsequent hydrolysis with a hydroxide (B78521) base triggers a cascade involving formate (B1220265) hydrolysis and a clean, regioselective intramolecular epoxide opening to form the 1,4-benzodioxan ring. tsijournals.com

Mechanistic Studies of Synthetic Reactions

Understanding the mechanisms of these synthetic transformations is crucial for optimizing reaction conditions and controlling product outcomes, including regioselectivity and stereoselectivity.

Elucidation of Key Reaction Pathways

Ipso-Substitution: A notable mechanistic pathway observed in the chemistry of substituted 1,4-benzodioxanes is ipso-substitution. The reaction of 6-bromo-7-cyclopropyl-1,4-benzodioxane with nitrating agents does not result in the substitution of an aromatic hydrogen but rather in the replacement of the bromine atom. This is explained by the predisposition of the carbon atom attached to the bromine to undergo ipso attack by an electrophile like a nitronium ion. tsijournals.com

Electrochemical Sulfonamidation: Mechanistic studies using cyclic voltammetry have been conducted for the electrochemical synthesis of sulfonamides from arenes. For benzodioxane derivatives, the proposed mechanism involves an initial anodic oxidation of the arene to form a radical cation. This is followed by a nucleophilic attack of an amidosulfinate species and a second oxidation step to yield the final sulfonamide product. nih.gov The oxidation potential of 1,4-dimethoxybenzene, a related structure, supports the initial oxidation of the arene substrate. nih.gov

Insights into Stereocontrol Mechanisms

Controlling stereochemistry is vital when synthesizing chiral molecules based on the 1,4-benzodioxan scaffold.

Enzymatic Resolution: Hydrolase enzymes have been effectively used for the asymmetric synthesis of key intermediates. For instance, Arthrobacter species lipase (B570770) (ABL) can selectively hydrolyze one enantiomer of a racemic methyl ester of 1,4-benzodioxan-2-carboxylic acid, allowing for the separation of the enantiomerically pure carboxylic acid and the unreacted ester. uniovi.es

Chiral Resolution via Diastereomeric Salts: A classical method for separating enantiomers is through the formation of diastereomeric salts. The resolution of racemic 1,4-benzodioxan-2-carboxylic acid has been successfully achieved by fractional crystallization using the chiral resolving agent dehydroabietylamine. open.edu This allows for the isolation of the individual (R)- and (S)-enantiomers, which are crucial precursors for stereospecific synthesis. The absolute configurations are often confirmed by further chemical transformations, such as reduction to the corresponding chiral alcohol, where the stereochemistry can be unequivocally determined. open.edu

Green Chemistry and Sustainable Synthesis Approaches

The development of environmentally benign and sustainable methods for the synthesis of this compound is a growing area of focus, driven by the principles of green chemistry. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Key strategies include the use of renewable starting materials, biocatalysis, and the application of greener reaction conditions.

Renewable Starting Materials

A significant advancement in the sustainable synthesis of the 1,4-benzodioxan scaffold involves the use of starting materials derived from renewable resources, such as gallic acid and lignin (B12514952). scirp.orgresearchgate.netnih.gov Gallic acid, which is readily available and inexpensive, can be chemically transformed in a multi-step process to create 6-substituted 1,4-benzodioxane derivatives. scirp.org

Lignin, an abundant aromatic biopolymer, represents a vast and underutilized source of renewable aromatic compounds. researchgate.netnih.gov Through processes like oxidative depolymerization, lignin can be broken down into valuable aromatic platform chemicals. For instance, the oxidation of beech lignin in an ionic liquid with a manganese catalyst has been shown to produce 2,6-dimethoxy-1,4-benzoquinone, a key intermediate that can potentially be used in the synthesis of dimethoxy-substituted benzodioxanes. nih.govacs.org The ability to derive key structural motifs from biomass is a crucial step towards reducing the reliance on petrochemical feedstocks in the pharmaceutical and chemical industries. nih.gov

Biocatalytic and Enzymatic Methods

Biocatalysis has emerged as a powerful tool for the green synthesis of chiral 1,4-benzodioxane derivatives. Enzymes, particularly lipases, are utilized for their high selectivity and ability to operate under mild reaction conditions. nih.govresearchgate.nettaylorandfrancis.com

One prominent example is the kinetic resolution of racemic 1,4-benzodioxan-2-carboxylic acid esters using lipases such as Candida antarctica lipase B (CALB). nih.gov This enzymatic process allows for the selective hydrolysis of one enantiomer, yielding highly enantiopuer products which are valuable intermediates for various pharmaceuticals. nih.govresearchgate.net The efficiency of these enzymatic resolutions can be influenced by factors like the choice of co-solvent and enzyme immobilization. For example, using immobilized whole cells of Arthrobacter species lipase in the presence of n-butanol has been shown to significantly enhance the resolution of the methyl ester of 1,4-benzodioxan-2-carboxylic acid. researchgate.net

The development of engineered enzymes further expands the scope of biocatalysis. By modifying the amino acid sequence of CALB, researchers have been able to enhance its catalytic activity and enantioselectivity for the synthesis of optically pure 1,4-benzodioxane molecules. nih.gov

Environmentally Benign Solvents and Catalysis

The principles of green chemistry also encourage the use of less hazardous solvents and catalytic rather than stoichiometric reagents. rsc.org In the synthesis of compounds related to the 1,4-benzodioxan structure, there is a move towards using greener solvent systems. For instance, multicomponent reactions for the synthesis of spiroquinolines incorporating a 1,4-benzodioxane moiety have been successfully carried out in an ethanol/water mixture, which is a more environmentally friendly alternative to many traditional organic solvents. acs.org

Furthermore, catalyst-free reaction conditions are being explored to reduce reliance on potentially toxic or expensive metal catalysts. acs.org The development of one-pot syntheses, where multiple reaction steps are carried out in the same vessel, also contributes to a greener process by reducing the need for intermediate purification steps, thereby saving on solvents and energy. whiterose.ac.uk These "pot, atom, and step economy" (PASE) strategies are integral to designing more sustainable synthetic routes. whiterose.ac.uk

The following table summarizes various green and sustainable approaches utilized in the synthesis of 1,4-benzodioxan derivatives, which are applicable to the synthesis of this compound.

| Green Approach | Method | Starting Material/Catalyst | Solvent | Key Findings |

| Renewable Starting Material | Chemical Transformation | Gallic Acid | Methanol (B129727), Acetone | A multi-step synthesis to produce 6-substituted 1,4-benzodioxane derivatives from an inexpensive and renewable source. scirp.org |

| Renewable Starting Material | Oxidative Depolymerization | Lignin / Mn(NO₃)₂ | Ionic Liquid | Production of 2,6-dimethoxy-1,4-benzoquinone, a potential precursor for dimethoxy-substituted benzodioxanes. nih.govacs.org |

| Biocatalysis | Enzymatic Kinetic Resolution | Racemic 1,4-benzodioxan-2-carboxylic acid methyl ester / Candida antarctica lipase B (CALB) | PBS buffer, n-butanol | Highly enantioselective synthesis of optically pure 1,4-benzodioxane derivatives under mild conditions. nih.gov |

| Biocatalysis | Enzymatic Kinetic Resolution | Racemic 1,4-benzodioxan-2-carboxylic acid ester / Arthrobacter sp. lipase | Phosphate (B84403) buffer, n-butanol | Immobilized whole cells enhance the resolution efficiency, yielding products with high enantiomeric excess. researchgate.net |

| Green Solvents | Multicomponent Reaction | 6-amino-1,4-benzodioxan, Meldrum's acid, aryl aldehyde | Ethanol/Water | Successful synthesis of complex molecules in a greener solvent system under catalyst-free conditions. acs.org |

Comprehensive Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. By analyzing the chemical shifts, coupling constants, and correlations, a complete picture of the molecular structure can be assembled.

¹H and ¹³C NMR Analysis of Substituted Systems

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide fundamental information about the chemical environment of each proton and carbon atom in 6,7-Dimethoxy-1,4-benzodioxan.

In a study involving a substituted derivative, 7-methoxy-1,4-benzodioxan-6-carbaldehyde, the ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) showed characteristic signals. The methoxy (B1213986) group protons appeared as a singlet at 3.93 ppm. The protons of the dioxan ring (OCH₂CH₂O) were observed as a multiplet in the range of 4.28-4.40 ppm. The aromatic protons at positions 5 and 7 appeared as a singlet at 7.06 ppm, and the aldehyde proton resonated downfield as a singlet at 9.77 ppm. nih.gov

The ¹³C NMR spectrum of the same compound provided complementary information. The methoxy carbon was observed at 56.3 ppm. The carbons of the dioxan ring (OCH₂CH₂O) appeared at 63.9 and 64.9 ppm. The aromatic carbons showed signals at 103.0 ppm (C-7), 114.5 ppm (C-5), 129.2 ppm (C-6), 138.8 ppm (C-8a), 144.0 ppm (C-8), and 149.6 ppm (C-4a). The aldehyde carbon (CHO) was identified at 190.7 ppm. nih.gov

For 1,4-benzodioxane-6-carboxylic acid amide analogs, the two methylene (B1212753) groups of the 1,4-dioxane (B91453) ring typically show multiplets between 4.25 and 4.30 ppm in the ¹H NMR spectra. scirp.org In the ¹³C NMR spectra of these analogs, the sp³ carbons of the 1,4-benzodioxane (B1196944) ring are typically found around 64 ppm. scirp.org

Table 1: ¹H and ¹³C NMR Data for a 6,7-Disubstituted-1,4-benzodioxan Derivative

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| OCH₃ | 3.93 (s) | 56.3 |

| OCH₂CH₂O | 4.28-4.40 (m) | 63.9, 64.9 |

| 5-H / 7-H | 7.06 (s) | 114.5 / 103.0 |

| CHO | 9.77 (s) | 190.7 |

| C-6 | - | 129.2 |

| C-8a | - | 138.8 |

| C-8 | - | 144.0 |

| C-4a | - | 149.6 |

Data obtained for 7-methoxy-1,4-benzodioxan-6-carbaldehyde in CDCl₃. nih.gov

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Assignment

Two-dimensional (2D) NMR techniques are invaluable for confirming the structural assignments made from 1D NMR data. youtube.com

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons in the molecule. sdsu.edu For this compound, COSY would confirm the connectivity of the protons within the dioxan ring and any couplings between aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms. sdsu.edu This is a powerful tool for assigning the ¹³C signals based on the more easily assigned ¹H spectrum. Each cross-peak in an HSQC spectrum represents a C-H bond.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). sdsu.edu This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For example, in this compound, HMBC would show correlations between the methoxy protons and the aromatic carbons they are attached to (C-6 and C-7), as well as correlations between the dioxan ring protons and the aromatic carbons.

The combination of these 2D NMR experiments allows for a complete and unambiguous assignment of all proton and carbon signals, solidifying the structural elucidation of this compound. rsc.org

Mass Spectrometry (MS)

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Confirmation

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a molecule. nih.govrug.nl For this compound (C₁₀H₁₂O₄), the expected exact mass can be calculated and compared to the experimentally determined value. The high accuracy of HRMS allows for the confident confirmation of the molecular formula, distinguishing it from other compounds with the same nominal mass. scirp.orgscirp.org

Fragmentation Pattern Analysis

In the mass spectrometer, molecules can fragment into smaller, charged pieces. libretexts.org The pattern of these fragments provides valuable structural information. researchgate.netdocbrown.infouni-saarland.de For this compound, characteristic fragmentation would likely involve the loss of methyl groups (CH₃) from the methoxy substituents and cleavage of the dioxan ring. For instance, in a related compound, doxazosin (B1670899), which contains a 1,4-benzodioxan moiety, a fragment corresponding to the elimination of C₆H₄O₂ from the benzodioxane part of the molecule was observed. doi.org Analysis of these fragmentation pathways helps to confirm the connectivity of the different functional groups within the molecule.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy provide information about the functional groups present in a molecule and its electronic properties, respectively. scribd.com

Infrared (IR) Spectroscopy : IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. mu-varna.bg For this compound, the IR spectrum would show characteristic absorption bands for:

C-H stretching of the aromatic and aliphatic protons.

C=C stretching of the aromatic ring.

C-O stretching of the ether linkages in the dioxan ring and the methoxy groups.

In a study of 1,4-benzodioxan, the vibrational frequencies were calculated using density functional theory (DFT), providing a detailed assignment of the experimental IR spectrum. researchgate.net For a substituted 1,4-benzodioxane derivative, characteristic IR bands were observed at 2982, 2948, 2892 cm⁻¹ (C-H stretching), 1698 cm⁻¹ (C=O, in this case from an aldehyde), and prominent C-O stretching bands between 1046 and 1324 cm⁻¹. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy : UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions within the molecule. msu.edu The absorption maxima (λ_max) are characteristic of the chromophores present. The benzene (B151609) ring in this compound is the primary chromophore. The methoxy and dioxan ring substituents will influence the position and intensity of the absorption bands. UV-Vis spectroscopy can be used to confirm the presence of the aromatic system and study its electronic environment. mu-varna.bglibretexts.org

Table 2: Summary of Spectroscopic Data for this compound and Related Compounds

| Technique | Observed Features | Interpretation |

|---|---|---|

| ¹H NMR | Signals for methoxy, dioxan, and aromatic protons | Provides information on the chemical environment and connectivity of protons |

| ¹³C NMR | Signals for methoxy, dioxan, and aromatic carbons | Reveals the carbon skeleton of the molecule |

| 2D NMR | COSY, HSQC, HMBC correlations | Confirms ¹H-¹H couplings and ¹H-¹³C one-bond and multiple-bond correlations |

| HRMS | Accurate m/z value | Confirms the elemental composition |

| MS | Fragmentation pattern | Provides structural information based on how the molecule breaks apart |

| IR | C-H, C=C, C-O stretching bands | Identifies functional groups present in the molecule |

| UV-Vis | Absorption maxima (λ_max) | Indicates the presence and electronic nature of the aromatic chromophore |

Vibrational Analysis of Characteristic Functional Groups

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is instrumental in identifying the characteristic functional groups within the this compound molecule. The spectra are marked by distinct bands corresponding to the stretching and bending vibrations of its constituent bonds.

The presence of the aromatic ring is confirmed by C-H stretching vibrations typically observed in the 3100-3000 cm⁻¹ region. arabjchem.org The C=C stretching vibrations within the benzene ring give rise to characteristic bands in the 1650-1450 cm⁻¹ range. arabjchem.orgfrontiersin.org

A key feature of the 1,4-benzodioxan moiety is the C-O-C ether linkages. The asymmetric and symmetric stretching vibrations of these groups produce strong absorption bands in the fingerprint region of the IR spectrum, generally between 1300 cm⁻¹ and 1000 cm⁻¹. arabjchem.orgfrontiersin.org Specifically, bands around 1245 cm⁻¹ and 1030-1024 cm⁻¹ are attributed to the C-O-C stretching modes. arabjchem.orgfrontiersin.org

The methoxy (–OCH₃) groups also exhibit characteristic vibrations. The C-H stretching of the methyl groups appears in the 3000-2800 cm⁻¹ region. A notable singlet for the six protons of the two methoxy groups is observed near δ 3.8–3.9 ppm in ¹H NMR spectra, which complements the vibrational data.

The methylene (–CH₂–) groups in the dioxane ring have their own vibrational signatures. Multiplet signals for the two methylene groups are typically seen between δ 4.25 and 4.30 ppm in ¹H NMR spectra. scirp.orgscirp.org DFT calculations on the related 1,4-benzodioxan show that the twisting of the dioxane ring significantly influences the vibrational frequencies. researchgate.net

Table 1: Characteristic Vibrational Frequencies for this compound and Related Structures

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 | arabjchem.org |

| Aromatic C=C | Stretching | 1650 - 1450 | arabjchem.orgfrontiersin.org |

| C-O-C (ether) | Asymmetric/Symmetric Stretching | 1300 - 1000 | arabjchem.orgfrontiersin.org |

| Methoxy C-H | Stretching | 3000 - 2800 | |

| Methylene C-H | Stretching | 2956 - 2875 | scirp.org |

Electronic Transitions and Chromophore Effects

UV-Vis spectroscopy reveals the electronic transitions within the this compound molecule. The benzene ring fused with the dioxane and substituted with methoxy groups acts as the primary chromophore. The electronic spectrum of the parent 1,4-benzodioxan shows a secondary transition with a maximum absorption (εmax) at approximately 278 nm in methanol (B129727). chemicalpapers.com The intensity of this transition is similar to that of catechol and its dimethoxy derivative. chemicalpapers.com

X-ray Crystallography

X-ray crystallography provides the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. hzdr.de This technique offers precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for a complete structural understanding of this compound.

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Single crystal X-ray diffraction (SC-XRD) is the gold standard for elucidating the precise solid-state structure of crystalline compounds. hzdr.deuhu-ciqso.esscribd.com For a molecule like this compound, SC-XRD analysis would involve growing a suitable single crystal, which is then irradiated with monochromatic X-rays. scribd.comiccs.edu The resulting diffraction pattern is analyzed to determine the electron density distribution within the crystal, from which the atomic positions, bond lengths, and bond angles can be accurately calculated. scribd.com

For a related isoflavone (B191592) containing a 6,7-dimethoxy-4H-chromen-4-one and a 2,3-dihydrobenzo[b] scirp.orgbrynmawr.edudioxin moiety, SC-XRD analysis revealed a monoclinic crystal system with the space group P2₁/c. mdpi.comresearchgate.net This study also highlighted the disorder in the methylene groups of the 1,4-dioxane ring. mdpi.comresearchgate.net Such detailed structural information, including unit cell dimensions and atomic coordinates, is fundamental for understanding the molecule's conformation and packing in the crystalline state. mdpi.comresearchgate.net

Table 2: Illustrative Crystallographic Data for a Related Benzodioxane-Containing Compound

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | mdpi.comresearchgate.net |

| Space Group | P2₁/c | mdpi.comresearchgate.net |

| a (Å) | 12.0654(5) | mdpi.comresearchgate.net |

| b (Å) | 11.0666(5) | mdpi.comresearchgate.net |

| c (Å) | 23.9550(11) | mdpi.comresearchgate.net |

| β (°) | 101.3757(16) | mdpi.comresearchgate.net |

| Volume (ų) | 3135.7(2) | mdpi.comresearchgate.net |

| Z | 8 | mdpi.comresearchgate.net |

Note: This data is for 3-(2,3-dihydrobenzo[b] scirp.orgbrynmawr.edudioxin-6-yl)-6,7-dimethoxy-4H-chromen-4-one, a molecule containing the benzodioxane moiety, and serves as an example of typical crystallographic parameters.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

The arrangement of molecules in a crystal is governed by various intermolecular interactions. rsc.org Hirshfeld surface analysis is a powerful tool used to visualize and quantify these interactions. nih.govrsc.org This method maps the close contacts between molecules in the crystal, providing insights into the forces that stabilize the crystal lattice. nih.govukm.my

For crystalline structures involving benzodioxane moieties, intermolecular interactions such as C-H···O and C-H···π hydrogen bonds are common and play a significant role in the formation of the three-dimensional network. mdpi.comresearchgate.net In some cases, π-π stacking interactions between aromatic rings also contribute to the stability of the crystal packing. ukm.myiucr.org The Hirshfeld surface can be color-coded to highlight different types of contacts and their relative contributions. For example, in a related oxazine (B8389632) derivative, H···H contacts were found to be the largest contributor to the Hirshfeld surface, followed by H···C/C···H interactions. nih.gov The analysis of dnorm maps can identify specific donor and acceptor atoms involved in hydrogen bonding. ukm.my

Conformational Analysis in the Crystalline State

The conformation of this compound in the solid state is determined by the torsion angles within the molecule. The dioxane ring in 1,4-benzodioxan derivatives is not planar and typically adopts a twisted or chair-like conformation. researchgate.net SC-XRD data provides precise values for the dihedral angles between different planes of the molecule. For instance, in a related compound, the dihedral angle between the dimethoxy-substituted benzene ring and the dioxane-attached benzene ring was found to be 47.45(4)°. mdpi.com

The methoxy groups may also be slightly twisted out of the plane of the benzene ring. mdpi.com The conformation of the six-membered dioxane ring is of particular interest. Studies on related structures show that this ring can exhibit a distorted chair or a twisted-boat conformation. The specific conformation adopted in the crystalline state is a balance between minimizing intramolecular steric strain and maximizing favorable intermolecular interactions. The analysis of torsion angles provides a quantitative measure of these conformational features. mdpi.complos.org

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the electronic properties and geometric structure of molecules. For 6,7-Dimethoxy-1,4-benzodioxan, these methods elucidate its fundamental characteristics.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. scispace.com It is based on the principle that the energy of a molecule can be determined from its electron density. scispace.com DFT calculations have been applied to the parent 1,4-benzodioxan (14BZD) scaffold to understand its structure and vibrational spectra. researchgate.net

Studies using the DFT-B3LYP level of theory have shown that the 1,4-benzodioxan ring is not planar. researchgate.net It adopts a twisted (C2) conformation, which is energetically more favorable than a planar (C2v) structure. researchgate.net The electronic structure dictates the molecule's reactivity. For instance, in related benzodioxane structures found in lignols, DFT calculations have been used to determine the enthalpies of reaction for processes like dehydrogenation and quinone methide formation, providing insight into their reactivity. csic.es The methoxy (B1213986) groups at the 6- and 7-positions of the benzodioxan ring are expected to influence the electronic distribution on the aromatic ring, increasing electron density and affecting its reactivity in electrophilic aromatic substitution reactions.

Table 1: Calculated Structural Parameters for 1,4-Benzodioxan This table presents data for the parent compound, 1,4-Benzodioxan, as a model for the core structure of this compound.

| Parameter | Calculation Method | Calculated Value | Reference |

|---|---|---|---|

| Twisting Angle | MP2/cc-pvtz | 30.1° | researchgate.net |

| Barrier to Planarity | MP2/cc-pvtz | 4093 cm⁻¹ | researchgate.net |

Ab initio and semi-empirical methods are alternative quantum calculation techniques. Ab initio methods derive results from first principles without experimental data, while semi-empirical methods use parameters derived from experimental results to simplify calculations, making them computationally faster. libretexts.orgscribd.com

The semi-empirical Austin Model 1 (AM1) method has been utilized in quantitative structure-activity relationship (QSAR) studies of compounds related to 1,4-benzodioxan. researchgate.net For a series of 1,4-benzodioxan derivatives acting as α1-adrenoceptor antagonists, AM1 was used to compute theoretical molecular descriptors. researchgate.net These descriptors helped to quantitatively confirm that the protonated amine function is crucial for antagonist potency, participating in a charge-reinforced hydrogen bond with the receptor. researchgate.net Similarly, AM1 calculations were performed on prazosin (B1663645) analogues, which also contain a dimethoxy-substituted aromatic ring, to correlate their electronic properties with α1-adrenergic receptor binding affinity. researchgate.net

Ab initio calculations, specifically Møller–Plesset perturbation theory (MP2), have been used alongside DFT to confirm the twisted, non-planar structure of the 1,4-benzodioxan ring system. researchgate.net

Conformational analysis investigates the different spatial arrangements (conformations) of a molecule and their relative energies. The flexible dioxane ring of this compound can adopt several conformations. As established by DFT and ab initio calculations, the core 1,4-benzodioxan structure prefers a twisted C2 symmetry. researchgate.net The energy difference between this stable form and the higher-energy planar conformation represents a barrier on the potential energy surface. The calculated barrier to planarity for 1,4-benzodioxan is significant, at approximately 4093 cm⁻¹ (or about 11.7 kcal/mol), indicating that the planar form is a high-energy transition state. researchgate.net

The different conformations are often described by terms such as staggered (lower energy) and eclipsed (higher energy). youtube.com For the 1,4-benzodioxan ring, the twisted conformation represents a staggered arrangement that minimizes steric strain. In a related crystal structure study of an isoflavone (B191592) containing a dihydrobenzo[b] researchgate.netuab.catdioxin moiety, the 1,4-dioxane (B91453) ring was found to be disordered, indicating the presence of multiple, closely related conformations. mdpi.com This highlights the conformational flexibility of the ring system.

Thermochemical properties, such as the enthalpy of formation (ΔfH°), quantify the energy stored within a molecule. While direct experimental data for this compound is scarce, values can be estimated using computational methods or group additivity schemes.

Benson's group additivity method, for example, allows for the estimation of thermochemical properties by summing the contributions of individual molecular fragments. nist.govnist.gov Using this method, the enthalpy of formation for this compound can be approximated by combining the known value for the 1,4-benzodioxan core with the values for two aromatic methoxy groups, along with any necessary corrections for their interaction.

Table 2: Standard Enthalpy of Formation for 1,4-Benzodioxan and Related Groups This table provides data that can be used to estimate the enthalpy of formation for this compound.

| Compound/Group | Phase | Enthalpy of Formation (ΔfH°) (kJ/mol) | Reference |

|---|---|---|---|

| 1,4-Benzodioxan, 2,3-dihydro- | Gas | -185.2 ± 1.1 | chemeo.com |

| O-(Cb)(C) Group Additivity Value (for Methoxy) | Gas | -100.0 | nist.gov |

| Ortho Correction (for two adjacent OCH3 groups) | Gas | +28.5 | nist.gov |

Molecular Dynamics and Simulation Studies

Molecular Dynamics (MD) simulations compute the time-dependent behavior of a molecular system, providing insights into its dynamics, conformational changes, and interactions with its environment. nih.gov While specific MD studies focusing solely on the isolated this compound molecule are not prominent, this technique is extensively used to study how related molecules interact with biological targets.

For example, MD simulations were performed on P450 enzyme variants to understand how amino acid substitutions improved the hydroxylation of the parent compound, benzo-1,4-dioxane. nih.govscispace.com These simulations revealed that in the wild-type enzyme, the substrate was highly mobile within the active site, but beneficial mutations restricted its movement, holding it in a conformation favorable for reaction. scispace.com In another study, MD simulations of up to 100 ns were used to assess the stability of complexes between sigma-2 receptors and ligands containing a 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) scaffold, which shares the dimethoxybenzene feature. nih.gov Such studies demonstrate the utility of MD in analyzing the stability of ligand-protein interactions and understanding dynamic behavior at the molecular level.

Structure-Activity Relationship (SAR) Studies through Computational Modeling

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound with its biological activity. Computational modeling is a key tool in modern SAR. For derivatives of 1,4-benzodioxan, extensive computational SAR studies have been conducted, particularly for their activity at adrenergic receptors.

Quantitative structure-activity relationship (QSAR) analysis has been applied to a series of 1,4-benzodioxan compounds that act as α1-adrenoceptor antagonists. researchgate.net Using molecular descriptors calculated with the semi-empirical AM1 method, a model was developed that confirmed the importance of a protonated amine function and specific molecular shape descriptors for high antagonist potency. researchgate.net Other modeling studies on related compounds have sought to understand the physicochemical interactions responsible for high binding affinity and selectivity for different α1-adrenoceptor subtypes (α1A, α1B, α1D). nih.gov For instance, a modeling study was used to compare a series of analogues to understand the interactions that confer high affinity for the α1D subtype. nih.gov These computational approaches are crucial for rational drug design, allowing for the prediction of activity and the design of new, more potent, and selective molecules based on the this compound scaffold.

Ligand-Based and Receptor-Based Pharmacophore Modeling

Pharmacophore modeling is a crucial technique in drug discovery, used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. Both ligand-based and receptor-based approaches have been employed to study derivatives of this compound.

Ligand-based pharmacophore models are developed from a series of molecules known to be active at a particular receptor. For instance, in the study of α1-adrenergic receptor antagonists, pharmacophore models have been constructed using a diverse set of compounds, including those with the 1,4-benzodioxan moiety. researchgate.net These models help in rationalizing the structure-activity relationships (SAR) of existing compounds and in the virtual screening of chemical databases to find new potential ligands. researchgate.netnih.gov A common pharmacophore model for α1-adrenoceptor antagonists includes features like a protonated amine function, which is crucial for a charge-reinforced hydrogen bond with the receptor. researchgate.net

Receptor-based pharmacophore models, on the other hand, are derived from the three-dimensional structure of the biological target, often obtained through X-ray crystallography or NMR spectroscopy. mdpi.com These models define the key interaction points within the receptor's binding site. For α1-adrenergic receptors, receptor-based models have been used to understand the selectivity of antagonists for different receptor subtypes. researchgate.net By comparing the binding modes of various ligands, including those containing the this compound scaffold, researchers can identify the structural features that confer selectivity. researchgate.netnih.gov

The development of these models often involves a multi-step process that includes identifying active compounds, calculating molecular descriptors, and using statistical methods to build and validate the model. mdpi.com

Molecular Docking and Interaction Analysis with Receptors

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used to predict the binding mode and affinity of small molecules, such as derivatives of this compound, to their protein targets.

In the context of α1-adrenoceptor antagonists, molecular docking studies have been instrumental in elucidating the interactions between ligands and the receptor. researchgate.net For example, docking studies have confirmed the importance of the protonated amine in forming a hydrogen bond with an aspartate residue in the third transmembrane helix of the receptor. researchgate.net Furthermore, these studies have revealed that the aromatic part of the ligand, which can include the benzodioxan ring system, engages in π-π stacking interactions with aromatic residues within the binding pocket. researchgate.net

A study on isoflavone derivatives containing the 6,7-dimethoxy-4H-chromen-4-one core linked to a 2,3-dihydrobenzo[b] researchgate.netopen.edudioxin moiety utilized molecular docking to predict the binding to the active site of IKKβ, a target in cancer therapy. mdpi.com Similarly, docking analyses of 1,4-benzodioxane-based FtsZ inhibitors have shown that the 2,6-difluorobenzamide (B103285) moiety forms crucial hydrogen bonds with residues in the interdomain active site of the protein. nih.gov

The results from molecular docking are often used to refine pharmacophore models and to guide the design of new compounds with improved binding affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is valuable for predicting the activity of new, unsynthesized compounds and for understanding the physicochemical properties that govern their biological effects. mdpi.com

For derivatives of 1,4-benzodioxan, QSAR studies have been performed to correlate their structural features with their α1-adrenoceptor antagonist activity. researchgate.net These analyses have quantitatively confirmed the findings of qualitative SAR studies, highlighting the importance of the protonated amine function for potency. researchgate.net Theoretical molecular descriptors, such as those related to reactivity and molecular shape, have been successfully used to build predictive QSAR models. researchgate.net

The general process for developing a QSAR model involves several key steps:

Selection of a dataset of compounds with known biological activity. mdpi.com

Calculation of molecular descriptors that quantify various aspects of the chemical structure. mdpi.com

Development of a mathematical model using statistical methods like multiple linear regression (MLR). nih.gov

Validation of the model to ensure its predictive power. nih.gov

In one study, a QSAR analysis was conducted on a set of 30 1,4-benzodioxan related compounds that act as α1-adrenoceptor antagonists, confirming the crucial role of the protonated amine in their activity. researchgate.net Another QSAR study on 2,4-diamino-6,7-dimethoxyquinazoline (B29095) derivatives, which often incorporate a benzodioxan moiety, also emphasized the electrostatic interaction of the protonated amine with the receptor. acs.org

Table 1: Computational and Theoretical Investigation Methods

| Method | Description | Application to this compound Derivatives |

|---|---|---|

| Ligand-Based Pharmacophore Modeling | Identifies common 3D chemical features from a set of active molecules. | Developing models for α1-adrenergic antagonists to guide virtual screening. researchgate.net |

| Receptor-Based Pharmacophore Modeling | Defines key interaction points within a receptor's binding site. | Understanding subtype selectivity of antagonists for α1-adrenergic receptors. researchgate.net |

| Molecular Docking | Predicts the binding orientation and affinity of a ligand to a receptor. | Elucidating interactions with α1-adrenoceptors and other targets like IKKβ and FtsZ. researchgate.netnih.govmdpi.com |

| QSAR Analysis | Correlates chemical structure with biological activity mathematically. | Predicting the antagonist potency of 1,4-benzodioxan derivatives at α1-adrenoceptors. researchgate.netacs.org |

Prediction of Reaction Mechanisms and Pathways

The synthesis of this compound and its derivatives involves specific chemical reactions, and understanding their mechanisms is crucial for optimizing synthetic routes and yields.

A common method for forming the 1,4-benzodioxan ring system is through the reaction of a catechol with a dihaloethane derivative. tsijournals.com For instance, the synthesis of certain 1,4-benzodioxane (B1196944) derivatives starts from commercially available 3,4-dihydroxybenzonitrile, which is treated with methyl 3,4-dibromobutyrate to form the 7-substituted-1,4-benzodioxane ring. nih.gov Another approach involves the condensation of a catechol with an alkyl 2,3-dibromopropionate, followed by base hydrolysis. open.edu

The synthesis of 3-((2,3-dihydro-1,4-benzodioxin-6-yl)amino)-6,7-dimethoxy-1(3H)-isobenzofuranone involves a multi-step process that includes the formation of the isobenzofuranone core and subsequent introduction of the amino and methoxy groups. ontosight.ai

The reaction of gallic acid can be used to produce 1,4-benzodioxane-6-carboxylic acid amide analogs in a six-step synthesis. scirp.org This process includes esterification, reaction with 1,2-dibromoethane (B42909), and subsequent modifications to introduce the amide functionality. scirp.org

The mechanism for the condensation of phenols with aldehydes to form 1,3-benzodioxanes has also been studied, providing insights into potential side reactions and the formation of different isomers. tsijournals.com

Synthetic Utility and Applications As a Chemical Precursor

Building Block for Complex Heterocyclic Systems

The electron-rich nature of the aromatic ring in 6,7-Dimethoxy-1,4-benzodioxan facilitates electrophilic substitution reactions, allowing for the introduction of various functional groups. This functionalization is a critical first step in the construction of more complex, fused heterocyclic systems that are prevalent in many biologically active molecules.

While the antihypertensive drug Doxazosin (B1670899) features a 6,7-dimethoxyquinazoline (B1622564) moiety coupled to a 1,4-benzodioxan unit, the dimethoxy groups are on the quinazoline (B50416) ring itself, not the benzodioxan precursor. In the common synthesis pathways for Doxazosin, the key intermediates are typically 2-chloro-6,7-dimethoxyquinazolin-4-amine and N-(1,4-benzodioxan-2-carbonyl)piperazine. These are then coupled to form the final Doxazosin molecule.

However, the broader utility of benzodioxan moieties in crafting quinazoline-based compounds is well-established. The general strategy involves the synthesis of a quinazoline core, which is then linked to a functionalized benzodioxan fragment. A series of 4-amino-2-[4-(1,4-benzodioxan-2-ylcarbonyl)piperazin-1-yl]-6,7-dimethoxyquinazoline derivatives have been synthesized and evaluated for their alpha-adrenoceptor antagonist properties. This highlights the importance of the benzodioxan scaffold in conjunction with the dimethoxy quinazoline core for achieving high binding affinity at α1-adrenoceptors.

The application of this compound as a direct precursor in the synthesis of phenanthridines and isoflavones is an area of specialized organic synthesis. For isoflavones, the core structure is typically formed via methods like the Suzuki coupling and carbonylative cyclization. A key starting material in one such synthesis is 6-iodo-1,4-benzodioxan, which can be derived from 1,4-benzodioxan. While not specifically starting from the 6,7-dimethoxy analog, this demonstrates a viable pathway where a functionalized benzodioxan serves as a critical building block for the isoflavone (B191592) skeleton.

Chalcones, which are precursors to flavonoids, have been synthesized using 1,4-benzodioxan derivatives. For instance, (E)-3-(2,3-dihydrobenzo[b]dioxin-6-yl)-1-phenylprop-2-en-1-one is a chalcone (B49325) derivative based on the 1,4-benzodioxan scaffold. These intermediates are crucial for building more complex heterocyclic systems like isoflavones.

The 1,4-benzodioxan moiety is a key component in the synthesis of novel dihydropyrimidinone (DHPM) derivatives, which are known for a wide range of biological activities. In a notable synthesis, a series of DHPMs linked to a 1,4-benzodioxane (B1196944) unit were prepared in good yields. The synthesis involves a three-component Biginelli reaction, a well-established method for creating DHPMs.

One study demonstrated the synthesis of compounds such as 4-(4-nitrophenyl)-5-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3,4-dihydropyrimidin-2(1H)-one. This work confirmed that the presence of both the dihydropyrimidinone and the 1,4-benzodioxane moieties is necessary for the observed antihepatotoxic activity. The 1,4-benzodioxan fragment was introduced using an enaminone intermediate derived from a functionalized benzodioxan.

Design of Analogs for Structure-Activity Relationship Studies

The 1,4-benzodioxan skeleton, including the 6,7-dimethoxy variant, serves as a valuable template for designing new molecules in drug discovery. By systematically modifying this core structure, chemists can probe the interactions between a molecule and its biological target, leading to the development of compounds with improved potency, selectivity, and pharmacokinetic properties.

Structure-activity relationship (SAR) studies often involve modifying the substituents on the aromatic ring of the benzodioxan core to understand their influence on biological activity. The introduction of different functional groups can alter the electronic and steric properties of the molecule, affecting how it binds to a receptor.

For example, in a series of 2,6-difluorobenzamides featuring a benzodioxan moiety, the addition of lipophilic substituents at the 7-position of the benzodioxane ring was found to significantly improve antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). In contrast, hydrophilic substituents at the same position were detrimental to the activity. This highlights the critical role that specific substituents at defined positions play in modulating the biological profile of benzodioxan-based compounds.

| Compound/Analog | Substituent/Modification | Biological Target/Activity | Key Finding |

| Doxazosin Analogs | 1,4-Benzodioxan-2-ylcarbonyl piperazine (B1678402) moiety | α1-Adrenoceptors | The benzodioxan unit is crucial for high binding affinity. |

| Dihydropyrimidinone Derivatives | 1,4-Benzodioxane linked to DHPM core | Antihepatotoxic Activity | Both moieties are essential for the observed biological effect. |

| 2,6-Difluorobenzamide (B103285) Analogs | Lipophilic substituents at C7 of benzodioxane | Antibacterial (MRSA) | Lipophilic groups at C7 enhance activity, while hydrophilic groups diminish it. |

| WB 4101 Analogs | Replacement of 1,4-benzodioxane with 1,4-dioxane (B91453) | α1D-AR antagonists, 5-HT1A agonists | The less rigid 1,4-dioxane ring can serve as a suitable scaffold for these targets. |

Beyond simple substituent changes, SAR studies also explore more significant structural modifications, such as altering the heterocyclic rings or the linkers that connect different parts of the molecule. The replacement of the relatively planar 1,4-benzodioxan ring system with a more flexible 1,4-dioxane ring has been investigated to assess the impact of conformational flexibility on receptor binding.

Role in Natural Product Synthesis and Analog Development (e.g., Dihydronarciclasine (B1211861) derivatives)

The this compound moiety is a valuable building block in the synthesis of complex natural products and their analogs, particularly derivatives of the potent anticancer alkaloid, trans-dihydronarciclasine (B1211340). nih.govnih.gov Researchers have incorporated this relatively rigid 1,4-benzodioxane unit into the 'A' ring of the phenanthridone scaffold characteristic of dihydronarciclasine to develop novel analogs. nih.govnih.gov The goal of these synthetic efforts is often to explore structure-activity relationships (SAR) by modifying the substituents on the aromatic ring of the natural product. bme.hu

A stereoselective and enantioselective synthetic route has been developed to produce new trans-dihydronarciclasine analogs containing the 1,4-benzodioxane structure. nih.gov In this process, optically active derivatives were synthesized with high enantiomeric purity (up to 99% ee). nih.gov The synthesis involved a multi-step sequence where a key Bischler–Napieralski type ring closure reaction was performed using trifluoromethanesulphonic anhydride (B1165640) (Tf₂O) and 4-(dimethylamino)pyridine (DMAP). nih.gov

This cyclization step yielded an inseparable mixture of regioisomers, including the desired (-)-2-benzoyloxy-6,7-dimethoxy-1,2,3,4,4a,9,10,12b-octahydro nih.govresearchgate.netdioxino[2,3-j]phenanthridin-3,4-diyl diacetate. nih.gov Subsequent deacylation of this mixture using Zemplén's method (sodium methoxide (B1231860) in methanol) allowed for the separation and purification of the final dihydronarciclasine analogs. nih.gov This strategy successfully produced novel derivatives where the catechol moiety of the natural product is replaced by the this compound ring system. nih.gov

The research highlights the utility of substituted 1,4-benzodioxanes as precursors for creating structural diversity in natural product analogs, leading to the generation of new compounds for biological evaluation. nih.govresearchgate.net

Research Findings on Dihydronarciclasine Analog Synthesis

The following table summarizes the key synthetic analogs of trans-dihydronarciclasine that incorporate the 1,4-benzodioxane moiety, as detailed in the referenced literature.

| Compound Name | Precursor Mixture | Synthetic Method | Yield | Purity (ee) | Reference |

| (-)-6,7-dimethoxy-1,2,3,4,4a,9,10,12b-octahydro nih.govresearchgate.netdioxino[2,3-j]phenanthridine-2,3,4-triol | Mixture of (-)-42 and (-)-43 | Zemplén's deacylation | 22% | 99% | nih.gov |

| (-)-6,11-dimethoxy-1,2,3,4,4a,9,10,12b-octahydro nih.govresearchgate.netdioxino[2,3-i]phenanthridine-2,3,4-triol | Mixture of (-)-42 and (-)-43 | Zemplén's deacylation | 23% | 99% | nih.gov |

| (-)-7-hydroxy-6-oxo-1,2,3,4,4a,9,10,12b-octahydro nih.govresearchgate.netdioxino[2,3-j]phenanthridine-2,3,4-triyl triacetate | Not specified | Cleavage of peracetate precursor | 55% | Not specified | nih.gov |

Advanced Analytical Methodologies for Compound Characterization and Degradation Studies

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

HPLC and UPLC are powerful separation techniques widely used in the pharmaceutical industry for the determination of drug purity and the quantification of related substances and impurities. semanticscholar.orgmdpi.com The development of a stability-indicating method is crucial to separate the main compound from any potential degradation products or process-related impurities. orientjchem.org

Method Development for Purity Profiling

The development of a robust HPLC or UPLC method for the purity profiling of 6,7-Dimethoxy-1,4-benzodioxan would involve a systematic approach to optimize various chromatographic parameters. Given the aromatic nature and the presence of ether linkages in the molecule, reversed-phase chromatography is a suitable choice.

A typical starting point for method development would be a C18 column, which is versatile for separating a wide range of non-polar to moderately polar compounds. semanticscholar.orgorientjchem.org The mobile phase would likely consist of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). The selection of the organic modifier and the gradient elution program would be optimized to achieve adequate resolution between the main peak of this compound and any potential impurities.

The detection wavelength would be selected based on the UV-Vis spectrum of this compound. Aromatic compounds typically exhibit strong absorbance in the UV region, and a wavelength of maximum absorbance would be chosen to ensure high sensitivity. up.ac.za For compounds with a veratrole (1,2-dimethoxybenzene) moiety, this is often in the range of 270-280 nm. nist.gov

A photodiode array (PDA) detector is often employed in method development as it provides spectral information for each peak, which aids in peak identification and purity assessment. researchgate.net The use of UPLC, with its smaller particle size columns (typically <2 µm), can offer significant advantages over traditional HPLC, including higher resolution, faster analysis times, and reduced solvent consumption. nih.gov

Table 1: Illustrative HPLC/UPLC Method Parameters for Purity Profiling of this compound

| Parameter | HPLC Conditions | UPLC Conditions |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | C18 or Phenyl-Hexyl (e.g., 100 mm x 2.1 mm, 1.7 µm) |

| Mobile Phase A | 0.05 M Potassium Dihydrogen Phosphate (pH 3.0) | 10 mM Ammonium (B1175870) Acetate (pH 5.0) |

| Mobile Phase B | Acetonitrile | Acetonitrile |

| Gradient | 0-5 min (30% B), 5-20 min (30-70% B), 20-25 min (70% B) | 0-2 min (20% B), 2-8 min (20-60% B), 8-10 min (60% B) |

| Flow Rate | 1.0 mL/min | 0.4 mL/min |

| Column Temperature | 30 °C | 40 °C |

| Detection Wavelength | 275 nm (PDA) | 275 nm (PDA) |

| Injection Volume | 10 µL | 2 µL |

Detection and Quantification of Related Substances and Impurities

Once a suitable separation method is developed, it must be validated according to ICH guidelines to ensure it is fit for its intended purpose. orientjchem.orgnih.gov This includes demonstrating specificity, linearity, accuracy, precision, and robustness. For the detection and quantification of related substances and impurities, the limits of detection (LOD) and quantification (LOQ) must also be established.

Impurities can arise from the synthesis process or from the degradation of the compound over time. A stability-indicating method should be able to separate the active pharmaceutical ingredient (API) from all potential impurities. orientjchem.org In the case of this compound, potential impurities could include starting materials, intermediates from the synthesis, or degradation products formed through hydrolysis, oxidation, or photolysis.

For quantification, a calibration curve would be prepared using reference standards of the impurities, if available. If reference standards are not available, the concentration of impurities can be estimated using the peak area of the main compound and assuming a response factor of 1.0, or by using a relative response factor determined experimentally.

Spectrophotometric Methods

UV-Vis spectrophotometry is a simple, cost-effective, and rapid technique that can be used for the quantitative analysis of this compound, particularly in bulk drug and simple formulations. ijset.in

UV-Vis Spectrophotometric Quantification and Validation

The quantification of this compound by UV-Vis spectrophotometry is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte. The first step in developing a spectrophotometric method is to determine the wavelength of maximum absorbance (λmax) of the compound in a suitable solvent. up.ac.za For a compound with a 1,2-dimethoxybenzene (B1683551) (veratrole) structure, the λmax is expected to be around 275 nm in a solvent like methanol or ethanol. nist.gov

The method would then be validated for linearity, accuracy, precision, and specificity. Linearity is established by preparing a series of standard solutions of known concentrations and measuring their absorbance. A calibration curve of absorbance versus concentration is then plotted, and the correlation coefficient (r²) is calculated to assess the linearity.

Table 2: Illustrative Validation Parameters for UV-Vis Spectrophotometric Quantification of this compound

| Parameter | Acceptance Criteria | Illustrative Result |

| λmax | - | 276 nm (in Methanol) |

| Linearity Range | r² ≥ 0.999 | 2-20 µg/mL |

| Correlation Coefficient (r²) | ≥ 0.999 | 0.9995 |

| Accuracy (% Recovery) | 98-102% | 99.5 - 101.2% |

| Precision (% RSD) | ≤ 2% | Intraday: 0.8%, Interday: 1.2% |

| LOD | - | 0.1 µg/mL |

| LOQ | - | 0.3 µg/mL |

Derivatization for Enhanced Spectroscopic Detection

In some cases, the intrinsic UV absorbance of a compound may not be sufficient for sensitive quantification, or there may be interference from other components in the sample matrix. In such situations, derivatization can be employed to enhance the spectroscopic properties of the analyte. nih.gov This involves reacting the compound with a chromogenic or fluorogenic reagent to produce a derivative with a higher molar absorptivity or a fluorescent signal.

For a compound like this compound, which lacks easily derivatizable functional groups like primary amines or carboxylic acids, derivatization strategies might be more complex. However, electrophilic substitution reactions on the aromatic ring could be explored. For instance, nitration or coupling with a diazonium salt could introduce a chromophore that absorbs at a longer wavelength, thereby reducing potential interference from excipients.